Tricyclohexylmethanol
Overview
Description
Tricyclohexylmethanol (TCHM) is an organic compound that has been studied for its unique crystal structure and properties. It is known to form dimers through hydrogen bonding, with two hydroxyl groups arranged in tandem. This arrangement leads to a disordered orientation, which imparts a dipolar Ising nature to the crystal . The compound's structure has been re-examined using single-crystal X-ray diffraction, which has provided insights into its weak ferroelectric properties .
Synthesis Analysis
While the synthesis of tricyclohexylmethanol itself is not directly discussed in the provided papers, related compounds and synthetic methods can offer insights into potential synthetic routes. For example, a versatile method for synthesizing 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives has been developed using Prins-type cyclization reactions catalyzed by hafnium triflate . This method involves the reaction between aldehydes and O-protected/unprotected cyclohex-3-ene-1,1-dimethanol, which could potentially be adapted for the synthesis of tricyclohexylmethanol or its derivatives.
Molecular Structure Analysis
The molecular structure of tricyclohexylmethanol has been determined through X-ray diffraction, revealing that it forms a dimer with a central hydrogen bond. The hydroxyl groups' orientation is disordered, which contributes to the material's dipolar nature . Additionally, tricyclohexylmethane, a related compound, has been found to have a chiral crystal structure, although its chirality could not be established. The atomic volume per carbon atom in this compound is significantly greater than usual for a hydrocarbon, which may suggest similar structural features for tricyclohexylmethanol .
Chemical Reactions Analysis
The chemical behavior of tricyclohexylmethanol can be inferred from studies on similar compounds. For instance, electrophilic additions to the bicyclo[1.1.0]butane system have been explored, which could provide insights into the reactivity of tricyclohexylmethanol's cyclohexyl groups . Acid-catalyzed reactions with water and methanol, as well as oxymercuration reactions, have been studied, indicating that tricyclohexylmethanol may undergo similar reactions under the influence of acids or other electrophiles .
Physical and Chemical Properties Analysis
Tricyclohexylmethanol exhibits a melting point close to ambient temperature, and its heat capacity has been measured from 6 to 400 K, showing three anomalies including fusion at 368 K . The entropy of the ferroelectric transition supports an order-disorder mechanism of dimer dipoles . The compound's dipolar nature and weak ferroelectric properties are significant physical characteristics that have been analyzed in detail .
Scientific Research Applications
Synthesis Applications
Tricyclohexylmethanol (TCHM) has been utilized in the synthesis of cyclic dipeptidyl ureas, a new class of pseudopeptidic triazines, through Ugi reactions involving cyclohexyl isocyanide and semicarbazones. These compounds are noteworthy for their potential in pharmaceutical and synthetic chemistry (Sañudo et al., 2006).
TCHM plays a role in the formation of iminothiophenone-fused quinolines, showing potential in organic synthesis and material science. This involves the reaction of 2-mercaptoquinoline-3-carbaldehydes and isocyanides (Shiri et al., 2016).
A study on the synthesis and characterization of zinc nanoparticles using a hetero-bicyclic compound related to TCHM highlights its utility in nanotechnology and materials science (Pushpanathan & Kumar, 2014).
Chemical Properties and Reactions
TCHM's crystal structure and heat capacity have been examined, revealing its weak-ferroelectric properties and order–disorder mechanism. This research is significant for understanding molecular interactions and materials science (Yamamura et al., 2007).
The role of TCHM in acid-catalyzed hydromethoxylation reactions is notable for its insights into chemo-, regio-, and stereoselectivity, contributing to the field of organic chemistry (Vasin et al., 2010).
TCHM's involvement in the calorimetric study of glass transitions in molecular liquids offers valuable data for understanding the thermodynamic properties of organic compounds (Yamamura et al., 2012).
Catalytic Applications
TCHM derivatives have been used in the synthesis of 2,4,6-triaryl-1,3,5-triazines, highlighting its significance in catalysis and organic synthesis (Xie et al., 2014).
A study on the use of tris(triazolyl)methanol-Cu(I) complexes, related to TCHM, in Huisgen 1,3-dipolar cycloadditions underscores its potential in catalytic processes and organic synthesis (Ozcubukcu et al., 2009).
Miscellaneous Applications
The conversion of CO2 to methanol using Ni-In-Al/SiO2 catalysts synthesized via a phyllosilicate precursor, which may involve compounds related to TCHM, contributes to sustainable technology and environmental science (Richard & Fan, 2017).
The study of tris(4-azidophenyl)methanol, an analogue of TCHM, as a novel thiol protecting group, is significant for synthetic chemistry and materials science applications (Qiu et al., 2023).
Safety And Hazards
properties
IUPAC Name |
tricyclohexylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18,20H,1-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGVKQSSSOCONZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2CCCCC2)(C3CCCCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170203 | |
Record name | Tricyclohexylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tricyclohexylmethanol | |
CAS RN |
17687-74-0 | |
Record name | Tricyclohexylmethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17687-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricyclohexylmethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017687740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17687-74-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146243 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tricyclohexylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricyclohexylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.870 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Tricyclohexylmethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4V7TY8LVB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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